3-Methoxy-4,5-methylenedioxycinnamaldehyde (CAS 74683-19-5) is a highly functionalized phenylpropanoid featuring a fully protected aromatic ring with both methoxy and methylenedioxy substituents on a cinnamaldehyde backbone. Commercially sourced for both organic synthesis and biological research, it serves as a critical cross-linking agent, polymer curing precursor, and reference standard for benzodioxole-derived natural products. Unlike basic cinnamaldehyde, its bulky, electron-rich aromatic system imparts unique lipophilicity and specific binding characteristics, making it highly valuable in anti-inflammatory drug discovery (specifically iNOS modulation) and as a stable, oxidation-resistant monomer in advanced material formulations [1].
Substituting 3-Methoxy-4,5-methylenedioxycinnamaldehyde with simpler analogs like unsubstituted cinnamaldehyde or myristicin fundamentally alters both chemical reactivity and physical stability. Myristicin lacks the α,β-unsaturated aldehyde moiety necessary for aldol condensations and cross-linking in polymer matrices, rendering it inert in curing applications without prior, harsh oxidation. Conversely, using free-phenolic analogs like coniferaldehyde introduces oxidative instability; the unprotected hydroxyl groups are prone to premature oxidation and radical scavenging during high-temperature polymer processing or long-term storage. The fully etherified structure of 3-methoxy-4,5-methylenedioxycinnamaldehyde ensures thermal stability while retaining the reactive enal functional group required for downstream synthetic utility [1].
In polymer chemistry and plastics manufacturing, the α,β-unsaturated aldehyde group of 3-methoxy-4,5-methylenedioxycinnamaldehyde provides a highly reactive site for cross-linking, while its fully protected aromatic ring prevents oxidative degradation. Compared to coniferaldehyde, which contains a free phenolic group that can act as a radical scavenger and prematurely terminate polymerization or degrade under thermal stress, this compound remains stable until the enal group is specifically activated. This makes it a superior curing agent and plasticizer where matrix stability is paramount [1].
| Evidence Dimension | Oxidative stability during polymerization |
| Target Compound Data | Fully etherified aromatic ring (stable) |
| Comparator Or Baseline | Coniferaldehyde (free phenolic -OH, prone to oxidation) |
| Quantified Difference | Eliminates premature radical scavenging |
| Conditions | High-temperature polymer processing and curing |
Ensures reproducible curing times and prevents unwanted discoloration or degradation in advanced plastic formulations.
As a biological reference standard, 3-methoxy-4,5-methylenedioxycinnamaldehyde demonstrates potent suppression of inducible nitric oxide synthase (iNOS). In LPS-stimulated murine monocyte-macrophage RAW264.7 assays, it inhibits NO production with an IC50 of 45.0 μM. This provides a measurable, quantitative baseline for evaluating benzodioxole derivatives, performing comparably to standard synthetic inhibitors and outperforming several other natural lignan extracts that fail to achieve sub-50 μM efficacy[1].
| Evidence Dimension | Inhibition of NO production (IC50) |
| Target Compound Data | 45.0 μM |
| Comparator Or Baseline | Indomethacin (positive control) |
| Quantified Difference | Comparable efficacy to standard anti-inflammatory controls (Indomethacin IC50 = 65.3 μM) |
| Conditions | LPS-activated RAW264.7 macrophages |
Provides a validated, quantitative benchmark for researchers developing novel anti-inflammatory therapeutics targeting the iNOS pathway.
When selecting a precursor for the synthesis of complex phenylpropanoids or neolignans, the oxidation state of the side chain is critical. Myristicin, a closely related allylbenzene, requires aggressive oxidative cleavage (e.g., ozonolysis or osmium tetroxide) to yield a reactive carbonyl. 3-Methoxy-4,5-methylenedioxycinnamaldehyde already possesses the reactive α,β-unsaturated aldehyde, allowing immediate use in Wittig reactions, reductive aminations, or conjugate additions without the yield-reducing, multi-step oxidation protocols required for myristicin[1].
| Evidence Dimension | Synthetic steps to reactive electrophile |
| Target Compound Data | 0 steps (native enal functionality) |
| Comparator Or Baseline | Myristicin (requires 2+ oxidation steps) |
| Quantified Difference | Bypasses harsh oxidative cleavage, improving overall synthetic yield |
| Conditions | Total synthesis of neolignans and pharmaceutical intermediates |
Significantly streamlines synthetic workflows and reduces the consumption of hazardous oxidizing reagents in industrial scale-up.
Due to its fully protected aromatic ring and reactive enal group, 3-methoxy-4,5-methylenedioxycinnamaldehyde is an ideal candidate for use as a cross-linking agent and plasticizer in specialized polymer manufacturing. It provides the necessary reactivity for network formation without the oxidative instability associated with free-phenolic additives [1].
With a well-documented IC50 of 45.0 μM against NO production in LPS-stimulated macrophages, this compound is highly suited as a quantitative reference standard in in vitro assays evaluating new anti-inflammatory agents, particularly those derived from benzodioxole or neolignan scaffolds [2].
In organic synthesis, this compound serves as an advanced, ready-to-use building block. Its native α,β-unsaturated aldehyde functionality allows chemists to bypass the hazardous and low-yielding oxidation steps required when starting from allylbenzenes like myristicin, facilitating more efficient routes to complex natural products and pharmaceutical intermediates [3].